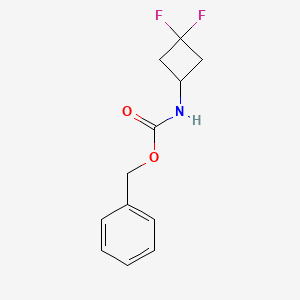
Benzyl 3,3-difluorocyclobutylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3,3-difluorocyclobutylcarbamate is a chemical compound with the CAS Number: 939399-53-8 . It has a molecular weight of 241.24 and its IUPAC name is benzyl (3,3-difluorocyclobutyl)carbamate .
Molecular Structure Analysis
The InChI code for Benzyl 3,3-difluorocyclobutylcarbamate is 1S/C12H13F2NO2/c13-12(14)6-10(7-12)15-11(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) . This indicates the presence of 12 carbon atoms, 13 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
Benzyl 3,3-difluorocyclobutylcarbamate has a molecular weight of 241.24 . It is typically stored at room temperature .Aplicaciones Científicas De Investigación
Gold(I)-Catalyzed Kinetic Enantioselective Intramolecular Hydroamination of Allenes
- Benzyl derivatives, including those similar to Benzyl 3,3-difluorocyclobutylcarbamate, have been used in gold(I)-catalyzed reactions. These reactions are significant for producing compounds with high enantiomeric excess, which is crucial in pharmaceutical chemistry for creating drugs with specific biological activities (Zhang, Bender, & Widenhoefer, 2007).
Benzoic Acid and its Derivatives in Foods and Additives
- Although not directly about Benzyl 3,3-difluorocyclobutylcarbamate, this study explores the widespread use of benzoic acid derivatives (which are chemically related) in various applications including foods and pharmaceuticals. This reflects the broad applicability of benzyl derivatives in everyday products (del Olmo, Calzada, & Nuñez, 2017).
Benzyl-Substituted Metallocarbene Antibiotics and Anticancer Drugs
- Benzyl-substituted metallocarbene compounds, which are structurally related to Benzyl 3,3-difluorocyclobutylcarbamate, have shown potential as antibiotic and antitumor drugs. Their ability to form complexes with metals like silver, gold, and copper presents a new avenue in drug development (Hackenberg & Tacke, 2014).
Discovery of Benzyl Carbamates as Antitubercular Agents
- Benzyl carbamates, which are structurally similar to Benzyl 3,3-difluorocyclobutylcarbamate, have been found to exhibit significant inhibitory activity against various strains of Mycobacterium tuberculosis. This discovery points towards the potential use of such compounds in treating tuberculosis (Cheng et al., 2019).
Multigram Synthesis of 3,3-Difluorocyclobutyl-Substituted Building Blocks
- Research into synthesizing building blocks that include 3,3-difluorocyclobutyl structures highlights the importance of these compounds in creating various chemical entities. Such research underpins the development of new materials and pharmaceuticals (Ryabukhin et al., 2018).
Electrochemical Benzylic C-H Functionalization with Isocyanides
- The electrochemical functionalization of benzylic C-H bonds, a process relevant to compounds like Benzyl 3,3-difluorocyclobutylcarbamate, represents an innovative approach in organic synthesis. This method can create biologically relevant structures under mild conditions, avoiding the need for prefunctionalized substrates (Tang et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
benzyl N-(3,3-difluorocyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)6-10(7-12)15-11(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCRFAWXMWHWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3,3-difluorocyclobutylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2815836.png)
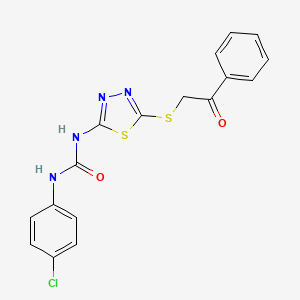
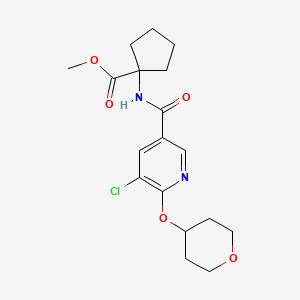
![7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2815840.png)

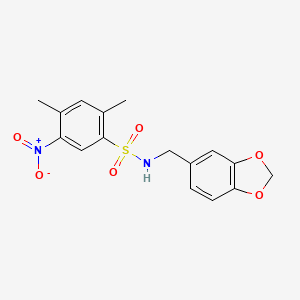
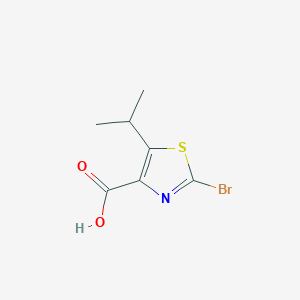
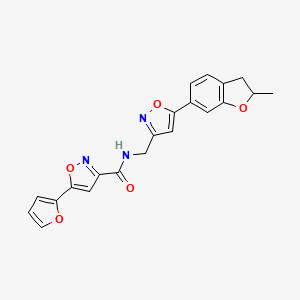
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2815851.png)
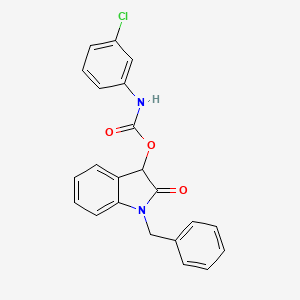
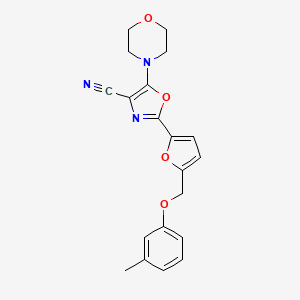
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2815856.png)
![2-[(4-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2815858.png)